molecular formula C9H6ClFO2 B1310188 4-Chloro-3-fluorocinnamic acid CAS No. 202982-66-9

4-Chloro-3-fluorocinnamic acid

Cat. No.: B1310188
CAS No.: 202982-66-9
M. Wt: 200.59 g/mol
InChI Key: MNELKRQRBRYHBV-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluorocinnamic acid is a chemical compound belonging to the class of cinnamic acids. It is characterized by the presence of a chlorine atom at the fourth position and a fluorine atom at the third position on the benzene ring. This compound is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 4-Chloro-3-fluorocinnamic acid involves the reaction of 4-Chloro-3-fluorobenzaldehyde with malonic acid in the presence of pyridine. The mixture is heated to 50°C and agitated for one hour, followed by heating to 100°C and agitating for 16 hours. The reaction mixture is then treated with ice and hydrochloric acid to precipitate the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route mentioned above can be scaled up for industrial production. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorocinnamic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxylic acid group to an alcohol.

Major Products Formed:

    Substitution Reactions: Products with substituted groups on the benzene ring.

    Oxidation Reactions: Products with oxidized carboxylic acid groups.

    Reduction Reactions: Alcohol derivatives of the original compound.

Scientific Research Applications

4-Chloro-3-fluorocinnamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorocinnamic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms on the benzene ring can influence its reactivity and interaction with biological molecules. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

    4-Chlorocinnamic acid: Similar structure but lacks the fluorine atom.

    4-Fluorocinnamic acid: Similar structure but lacks the chlorine atom.

    4-Bromocinnamic acid: Contains a bromine atom instead of chlorine.

    4-Nitrocinnamic acid: Contains a nitro group instead of halogens.

Uniqueness: 4-Chloro-3-fluorocinnamic acid is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical and biological properties

Properties

IUPAC Name

(E)-3-(4-chloro-3-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNELKRQRBRYHBV-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420754
Record name 4-Chloro-3-fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-66-9
Record name 4-Chloro-3-fluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202982-66-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.